

Technical Guide: Physicochemical Properties, Synthesis, and Biological Activity of Substituted Phenoxyacetic Acid Esters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester*

Cat. No.: B066404

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the request for information on "**Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester**." However, a thorough search of chemical databases and scientific literature did not yield a specific CAS number or experimental data for this exact compound. Therefore, this document provides a comprehensive overview of a closely related structural analog, Ethyl 2-(2-acetyl-4-methylphenoxy)acetate (CAS: 58335-85-6), and discusses general methodologies and biological activities pertinent to the broader class of substituted phenoxyacetic acid derivatives. The information presented should be interpreted as representative of this class of compounds.

Core Compound and Analogs: Physicochemical Data

Quantitative data for the primary structural analog, Ethyl 2-(2-acetyl-4-methylphenoxy)acetate, and other related phenoxyacetic acid derivatives are summarized below for comparative analysis.

Table 1: Physicochemical Properties of Ethyl 2-(2-acetyl-4-methylphenoxy)acetate and Related Compounds

Property	Ethyl 2-(2-acetyl-4-methylphenoxy)acetate	Ethyl 2-(4-acetylphenoxy)acetate	Ethyl 2-(2-methoxy-4-methylphenoxy)acetate
CAS Number	58335-85-6[1]	51828-69-4	667399-57-7[2]
Molecular Formula	C ₁₃ H ₁₆ O ₄ [1]	C ₁₂ H ₁₄ O ₄	C ₁₂ H ₁₆ O ₄ [2]
Molecular Weight	236.26 g/mol [1]	222.24 g/mol	224.25 g/mol [2]
Topological Polar Surface Area (TPSA)	52.6 Å ² [1]	52.6 Å ²	44.8 Å ² [2]
LogP (calculated)	2.14[1]	-	2.5[2]
Hydrogen Bond Acceptors	4[1]	4	4[2]
Hydrogen Bond Donors	0[1]	0	0[2]
Rotatable Bonds	5[1]	5	5[2]
Purity	≥90%[1]	Not specified	Not specified
Boiling Point	Not specified	343.1°C at 760 mmHg	Not specified
Density	Not specified	1.122 g/cm ³	Not specified

Experimental Protocols: Synthesis of Phenoxyacetic Acid Esters

The synthesis of phenoxyacetic acid esters, such as the target compound and its analogs, typically follows a two-step process: O-alkylation of a substituted phenol followed by esterification.

General Synthesis of Substituted Phenoxyacetic Acids

This procedure is a common method for the O-alkylation of phenols to produce the corresponding phenoxyacetic acids.

- Materials: Substituted phenol (e.g., 4-acetyl-2-methylphenol), sodium hydroxide, chloroacetic acid, water, hydrochloric acid, diethyl ether, sodium carbonate.
- Procedure:
 - A solution of the substituted phenol and sodium hydroxide in water is prepared in a round-bottom flask.
 - Chloroacetic acid is added dropwise to the solution.
 - The mixture is heated on a water bath for approximately one hour.
 - After cooling, the solution is acidified with dilute hydrochloric acid.
 - The resulting phenoxyacetic acid is extracted with diethyl ether.
 - The ether extract is then treated with a 5% sodium carbonate solution to extract the acidic product into the aqueous phase.
 - The aqueous phase is separated and re-acidified with dilute hydrochloric acid to precipitate the pure phenoxyacetic acid.
 - The product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol[3].

General Esterification of Phenoxyacetic Acids

The synthesized phenoxyacetic acid can be esterified to the corresponding methyl or ethyl ester.

- Materials: Substituted phenoxyacetic acid, methanol or ethanol, a suitable catalyst (e.g., aluminum phosphate molecular sieve, sulfuric acid), and a solvent (e.g., benzene, toluene).
- Procedure:
 - The phenoxyacetic acid, the alcohol (methanol for the methyl ester), and the catalyst are combined in a three-neck flask with a solvent.

- The mixture is heated to reflux, and water is removed azeotropically.
- Upon completion of the reaction (monitored by techniques like TLC), the catalyst is filtered off.
- The solvent and any remaining alcohol are removed under reduced pressure to yield the crude ester.
- The final product can be purified by distillation or chromatography[4].

Potential Biological Activity and Signaling Pathways

Derivatives of phenoxyacetic acid are known to exhibit a wide range of biological activities, making them a significant scaffold in medicinal chemistry and agrochemistry.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of phenoxyacetic acid derivatives. The specific nature and position of substituents on the phenoxy ring play a crucial role in their activity spectrum and potency[5]. For instance, certain derivatives have shown significant activity against strains like *Staphylococcus aureus* and *Escherichia coli*[5].

Anti-inflammatory Activity

Substituted phenoxyacetic acids have been investigated for their anti-inflammatory properties. Some compounds in this class have shown potent activity in adjuvant arthritis tests, suggesting their potential as anti-inflammatory agents[6].

Herbicidal Activity

Chlorinated and methylated derivatives of phenoxyacetic acid are well-known herbicides. Their biological activity is dependent on the substitution pattern on the aromatic ring, which influences their interaction with biological targets in plants[7].

FFA1 Agonism

Recent research has identified phenoxyacetic acid derivatives as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. This suggests a potential role for this class of compounds in metabolic disease therapeutics[8].

Due to the lack of specific information on the signaling pathways for the requested compound or its close analogs, a detailed pathway diagram cannot be provided. However, the diverse biological activities suggest interactions with multiple cellular targets.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for substituted phenoxyacetic acid esters.

[Click to download full resolution via product page](#)

Caption: General two-step synthesis of substituted phenoxyacetic acid esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Ethyl 2-(2-methoxy-4-methylphenoxy)acetate | C12H16O4 | CID 17372840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]

- 5. jetir.org [jetir.org]
- 6. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties, Synthesis, and Biological Activity of Substituted Phenoxyacetic Acid Esters]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b066404#acetic-acid-2-4-acetyl-2-methylphenoxy-methyl-ester-cas-number-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com